molecular formula C16H21NO2 B11794466 Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate CAS No. 1398534-62-7

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate

Cat. No.: B11794466
CAS No.: 1398534-62-7
M. Wt: 259.34 g/mol
InChI Key: OJEAIPGFIXPUDP-UHFFFAOYSA-N
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Description

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.

Preparation Methods

The synthesis of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate typically involves the esterification of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate can be compared with other similar compounds, such as:

  • 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
  • 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
  • Isoquinoline, 1,2,3,4-tetrahydro-

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ester group and its utility as a versatile building block in chemical synthesis.

Properties

CAS No.

1398534-62-7

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)propanoate

InChI

InChI=1S/C16H21NO2/c1-19-16(18)8-7-14-9-11-17(12-10-14)13-15-5-3-2-4-6-15/h2-6,9H,7-8,10-13H2,1H3

InChI Key

OJEAIPGFIXPUDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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